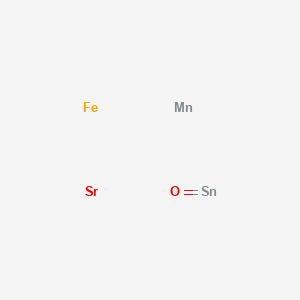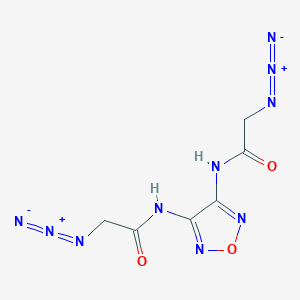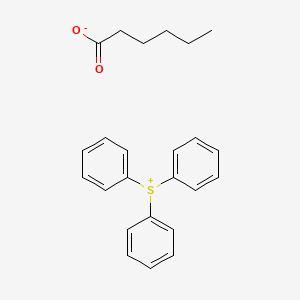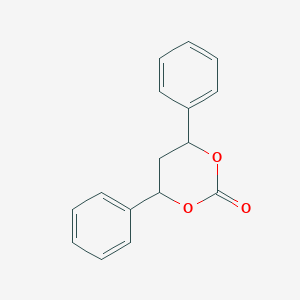
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group, along with a 2,2-dimethoxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 4-phenylcyclohexanone. This intermediate is then reacted with 2,2-dimethoxyethanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and improve overall yield.
化学反応の分析
Types of Reactions
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products
Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanal.
Reduction: Formation of 1-(2,2-dimethoxyethyl)-4-phenylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexane: Lacks the hydroxyl group, resulting in different chemical properties.
4-Phenylcyclohexanone: Contains a ketone group instead of the hydroxyl and dimethoxyethyl groups.
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexanal: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
1-(2,2-Dimethoxyethyl)-4-phenylcyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the 2,2-dimethoxyethyl side chain, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
779349-32-5 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O3/c1-18-15(19-2)12-16(17)10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3 |
InChIキー |
FQWSKJZEHVQQQD-UHFFFAOYSA-N |
正規SMILES |
COC(CC1(CCC(CC1)C2=CC=CC=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)



![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)


![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
